molecular formula C11H16BrN B14355045 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide CAS No. 90936-28-0

2,6-Dimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide

Cat. No.: B14355045
CAS No.: 90936-28-0
M. Wt: 242.16 g/mol
InChI Key: CAPQLINXZMNXGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the hydrogenation of quinoline using heterogeneous catalysts . This process is reversible, and the hydrogenation can be controlled to produce the desired tetrahydroquinoline derivative. Another method involves the use of multicomponent reactions, such as the aza-Michael–Michael addition, which involves the reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base like DBU .

Industrial Production Methods

In industrial settings, the production of 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to achieve efficient conversion of quinoline to its tetrahydro derivative . The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Comparison with Similar Compounds

2,6-Dimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline in various scientific and industrial contexts.

Properties

CAS No.

90936-28-0

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

2,6-dimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide

InChI

InChI=1S/C11H15N.BrH/c1-8-3-6-11-10(7-8)5-4-9(2)12-11;/h3,6-7,9,12H,4-5H2,1-2H3;1H

InChI Key

CAPQLINXZMNXGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)C.Br

Origin of Product

United States

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